![molecular formula C23H20N2O4 B2597087 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide CAS No. 922009-05-0](/img/structure/B2597087.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide
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Overview
Description
“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide” is a compound that has been studied for its potential use as a dopamine D2 receptor antagonist . It is a selective inhibitor of the Dopamine D2 receptor .
Synthesis Analysis
The synthesis of this compound involves the use of certain compounds and pharmaceutically acceptable salts of a specific formula . The variables R1-R4, n, and L are defined in the patent . The patent also provides methods of synthesizing compounds of this formula .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are likely to be complex and require careful control of conditions. The patent provides some information on the synthesis methods .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties that could be relevant include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
Scientific Research Applications
Synthetic Applications and Methodological Advancements
Several studies have focused on the synthesis and functionalization of dibenzoxazepine derivatives, showcasing their relevance in the development of novel therapeutic agents and the exploration of new synthetic methodologies. For instance, the synthesis of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives demonstrates the potential of these compounds as antiallergic agents, highlighting the importance of structure-activity relationship studies in enhancing antiallergic activities (Ohshima et al., 1992). Additionally, the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines illustrates the advances in asymmetric synthesis, enabling the creation of chiral compounds with high yields and enantioselectivities (Munck et al., 2017).
Pharmacological Potential
The pharmacological exploration of dibenzoxazepine derivatives has led to the identification of compounds with significant biological activities. Research into heteroaromatic annulation studies on dibenzoxepinones has provided a pathway to novel dibenzoxepino-fused heterocycles, demonstrating the versatility of these core structures in medicinal chemistry (Kumar et al., 2007). The study on dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines influence on pharmacology at various receptors highlights their potential as dual H1/H4 receptor ligands and their selectivity towards aminergic GPCRs, which could be leveraged in designing drugs with targeted actions (Naporra et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies on its mechanism of action, potential therapeutic uses, and methods for its synthesis . It could also be interesting to investigate its properties in more detail, and to explore potential analogs with similar structures .
properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-15-8-10-21-19(12-15)25(2)23(27)18-13-16(9-11-20(18)29-21)24-22(26)14-28-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBPRJPGHDPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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